molecular formula C12H18O B14677679 1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene CAS No. 28530-36-1

1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene

Katalognummer: B14677679
CAS-Nummer: 28530-36-1
Molekulargewicht: 178.27 g/mol
InChI-Schlüssel: SQDJMAPNQCRHEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene is an organic compound characterized by its aromatic benzene ring substituted with isopropyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene typically involves the alkylation of benzene with isopropyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), and proceeds via the formation of a carbocation intermediate. The reaction conditions include:

    Temperature: Typically around 0-5°C to control the reaction rate.

    Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or carbon disulfide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cumene (Isopropylbenzene): Similar structure but lacks the additional isopropyl group.

    Toluene (Methylbenzene): Contains a methyl group instead of isopropyl groups.

    Ethylbenzene: Contains an ethyl group instead of isopropyl groups.

Uniqueness

1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene is unique due to the presence of two isopropyl groups, which can influence its chemical reactivity and physical properties

Eigenschaften

CAS-Nummer

28530-36-1

Molekularformel

C12H18O

Molekulargewicht

178.27 g/mol

IUPAC-Name

1-propan-2-yl-4-propan-2-yloxybenzene

InChI

InChI=1S/C12H18O/c1-9(2)11-5-7-12(8-6-11)13-10(3)4/h5-10H,1-4H3

InChI-Schlüssel

SQDJMAPNQCRHEZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.